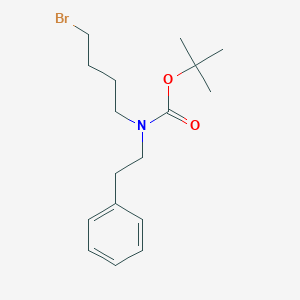

tert-Butyl (4-bromobutyl)(phenethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromobutyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRHHZHWAPCNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCBr)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenethyl-4-aminobutanol

Reaction Scheme :

-

Conditions : KCO in DMF, 60°C, 12 h.

-

Challenge : Competing dialkylation; excess phenethyl bromide (1.2 eq) mitigates this.

Boc Protection of the Secondary Amine

Procedure :

-

Dissolve N-phenethyl-4-aminobutanol in acetonitrile.

-

Stir for 6 h, extract with EtOAc, and purify via flash chromatography.

Bromination of the Hydroxyl Group

Reagents : CBr (1.6 eq), PPh (1.6 eq) in THF.

Mechanism : Appel reaction, converting -OH to -Br.

Outcome : this compound isolated as a colorless oil (80% yield).

Table 1 : Critical Reaction Parameters for Bromination

Alternative Alkylation Pathways

Reductive Amination Strategy

Objective : Avoid alkylation pitfalls by forming the secondary amine via reductive amination.

Substrates : 4-Oxo-butanal and phenethylamine.

Conditions : NaBHCN in MeOH, 24 h.

Advantage : Higher selectivity for monoalkylation.

Post-Bromination Phenethylation

Concept : Brominate first, then introduce phenethyl via nucleophilic substitution.

Limitation : Steric hindrance from the Boc group may impede SN2 reactivity.

Comparative Analysis of Reaction Conditions

Table 2 : Yield Comparison Across Analogous Syntheses

-

Critical Insight : Bromination consistently achieves higher yields (>75%) compared to alkylation steps (~60–70%).

Challenges in Secondary Amine Synthesis

Over-Alkylation in Primary Amines

Primary amines (e.g., 4-aminobutanol) are prone to dialkylation, necessitating:

-

Controlled stoichiometry (≤1.2 eq alkylating agent).

-

Polar aprotic solvents (DMF, DMSO) to enhance reactivity.

Purification Complexities

-

Issue : Similar polarity of mono- and dialkylated products.

-

Solution : Gradient elution in flash chromatography (hexane:EtOAc 4:1 → 1:1).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products

Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include primary alcohols and amines.

Scientific Research Applications

tert-Butyl (4-bromobutyl)(phenethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromobutyl)(phenethyl)carbamate involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the target and the context of its use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Carbamate Derivatives

Physical and Spectral Properties

Table 2: Spectroscopic Data Comparison

- Key Observations :

Biological Activity

tert-Butyl (4-bromobutyl)(phenethyl)carbamate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Formation of tert-butyl (4-hydroxybutyl)carbamate : This is achieved by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate.

- Alkylation with Phenethyl Bromide : The intermediate is then treated with phenethyl bromide in the presence of a base such as potassium carbonate to yield the final product.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The bromobutyl group can form covalent bonds with biological molecules, which may lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is crucial for its application in drug development and enzyme inhibition studies.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its structural components allow it to interact effectively with active sites on various enzymes, potentially leading to therapeutic applications in conditions where enzyme activity needs to be modulated.

Receptor Modulation

The compound has also been investigated for its role as a receptor ligand. Its unique structure enables it to bind selectively to certain receptors, influencing physiological responses. This property is particularly relevant in pharmacological research aimed at developing new therapies for diseases involving receptor dysregulation.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. The IC50 values were determined through kinetic assays, showcasing its potential as a lead compound for drug development .

- Receptor Binding Affinity : Research assessing the binding affinity of this compound to various receptors indicated promising results, suggesting that it could serve as a scaffold for designing new receptor-targeted therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-Butyl (4-bromobutyl)carbamate | Lacks phenethyl group | Moderate enzyme inhibition |

| tert-Butyl (4-bromophenyl)carbamate | Contains bromophenyl group | Stronger receptor binding |

| Phenethyl carbamate | Lacks tert-butyl and bromobutyl groups | Lower bioactivity |

This comparative analysis highlights the unique aspects of this compound, particularly its combined structural features that enhance its biological activity compared to related compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (4-bromobutyl)(phenethyl)carbamate?

The synthesis typically involves alkylation of tert-butyl carbamate precursors with 4-bromobutyl phenethyl derivatives. Key steps include:

- Nucleophilic substitution : React tert-butyl carbamate with 1,4-dibromobutane in anhydrous THF under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

- Yield optimization : Excess phenethylamine (1.2–1.5 eq.) improves yield (up to 86%) by minimizing side reactions like dimerization .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is stable under inert conditions but degrades in the presence of strong acids/bases or oxidizing agents. Store at 2–8°C in amber vials to prevent photodegradation .

- Reactivity risks : Avoid contact with metals (e.g., Na, K) or reducing agents, as the bromobutyl group may participate in elimination or cross-coupling reactions .

Q. What safety precautions are critical during experimental use?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- First aid : For skin contact, wash immediately with soap and water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Advanced Research Questions

Q. How can researchers resolve low diastereoselectivity in derivatives of this compound?

Diastereoselectivity challenges arise during alkylation or coupling steps. Strategies include:

- Chiral auxiliaries : Introduce tert-butyl carbamate groups to sterically direct reaction pathways, as demonstrated in enantioselective syntheses of pyrido[2,3-d]pyrimidinones .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Balancing solvent polarity with temperature (-20°C to 25°C) can improve outcomes .

- Catalytic systems : Use Pd(PPh₃)₄ or CuI to mediate cross-coupling reactions, which improve regioselectivity in aryl-alkyl bond formation .

Q. What analytical methods are recommended for identifying synthetic impurities?

- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities <0.1%. Characterize byproduct masses (e.g., de-brominated or dimerized species) .

- NMR spectroscopy : Monitor ¹H/¹³C NMR shifts for tert-butyl (δ ~1.3 ppm) and bromobutyl (δ ~3.4 ppm) groups. Unexpected peaks at δ 4.9–5.2 ppm may indicate epoxide formation due to oxidation .

Q. How can conflicting toxicity data in SDS documents be reconciled?

Discrepancies in hazard classifications (e.g., "no known hazard" vs. "acute toxicity") arise from varying testing protocols. Mitigation steps:

- Contextualize data : Cross-reference SDS entries with peer-reviewed studies. For example, while some SDS report low acute toxicity (LD50 >2000 mg/kg), others note skin sensitization risks .

- In vitro testing : Perform Ames tests or MTT assays on mammalian cell lines to validate genotoxicity and cytotoxicity thresholds .

Application-Driven Questions

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing kinase inhibitors. For example:

- Salt-inducible kinase inhibitors : tert-Butyl (4-bromobutyl)carbamate derivatives are alkylated with pyrido[2,3-d]pyrimidinone cores to enhance target binding affinity (IC50 <100 nM) .

- Prodrug design : The tert-butyl group improves solubility, while the bromobutyl chain enables controlled release via hydrolysis in physiological conditions .

Q. How can environmental persistence of this compound be assessed?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days. Low biodegradation (<20%) indicates persistence .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition studies. Current SDS data gaps necessitate lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.